molecular formula C16H17NO6 B1210887 1'-Methylascorbigen CAS No. 92557-61-4

1'-Methylascorbigen

Katalognummer: B1210887
CAS-Nummer: 92557-61-4
Molekulargewicht: 319.31 g/mol
InChI-Schlüssel: WRSYKCVZVFLXJL-XNISGKROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-Methylascorbigen (CAS 92557-61-4) is a synthetic ascorbigen derivative with a molecular formula of C16H17NO6 and a molecular weight of 319.31 g/mol . This compound is of significant interest in plant science research, where it has been shown to act as a potent inducer of disease resistance in various crops, including bean, barley, and wheat plants, against fungal pathogens such as Uromyces phaseoli and Erysiphe graminis . Its mechanism is associated with the induction of a "double immune response" or biochemical immunization in plants, a effect that is both time- and dose-dependent . The presence of the N-methyl group in its structure is a precondition for this activity, as its breakdown may lead to the formation of formaldehyde and related reactive oxygen species which are thought to play a determining role . In contrast to its natural counterpart ascorbigen, this compound exhibits higher cytotoxicity and has been reported to show clastogenic and mutagenic activity in certain in vitro assays, such as the Ames test, highlighting the importance of careful handling in a laboratory setting . Consequently, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

CAS-Nummer

92557-61-4

Molekularformel

C16H17NO6

Molekulargewicht

319.31 g/mol

IUPAC-Name

(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-[(1-methylindol-3-yl)methyl]-3,3a-dihydro-2H-furo[3,2-b]furan-5-one

InChI

InChI=1S/C16H17NO6/c1-17-7-9(10-4-2-3-5-11(10)17)6-15(20)14(19)23-13-12(18)8-22-16(13,15)21/h2-5,7,12-13,18,20-21H,6,8H2,1H3/t12-,13+,15+,16-/m0/s1

InChI-Schlüssel

WRSYKCVZVFLXJL-XNISGKROSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CC3(C(=O)OC4C3(OCC4O)O)O

Isomerische SMILES

CN1C=C(C2=CC=CC=C21)C[C@]3(C(=O)O[C@H]4[C@@]3(OC[C@@H]4O)O)O

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)CC3(C(=O)OC4C3(OCC4O)O)O

Synonyme

1'-methylascorbigen

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1'-methylascorbigen and its analogs:

Compound Structural Features Biological Activity Key Findings
This compound N-methyl group at the 1'-position of the indole moiety (C₁₆H₁₇NO₆) Induces plant immune responses; inhibits tumor growth via immunomodulation Activates double immune response in bean plants against Uromyces phaseoli . Increases PGE₂ and LTB₄ in murine spleen cells by >400% .
Ascorbigen Lacks the N-methyl group at the 1'-position Limited disease resistance in plants; weaker antitumor effects Fails to induce biochemical immunization in bean plants .
1'-Ethylascorbigen Ethyl group replaces the methyl group at the 1'-position Modulates arachidonic acid metabolism but with distinct kinetics Shows delayed and less pronounced effects on PGE₂ and LTB₄ levels in mice .
1-O-Methylascorbic Acid Methylation at the 1-O-position of ascorbic acid (CAS: 87804-24-8) Antioxidant properties; no indole-mediated immunomodulation Primarily used as a stabilized vitamin C derivative with no reported plant immune effects.

Key Insights:

  • Role of the N-Methyl Group : The N-methyl group in this compound is critical for its bioactivity. In plants, this group releases formaldehyde under stress, which generates reactive oxygen species (e.g., singlet oxygen, ozone) to combat pathogens .
  • Ethyl vs. Methyl Substitution: 1'-Ethylascorbigen exhibits delayed immunomodulatory effects compared to the methyl analog, suggesting alkyl chain length impacts metabolic processing .
  • Structural-Activity Relationship: Non-indole derivatives like 1-O-methylascorbic acid lack disease resistance properties, highlighting the importance of the indole moiety in mediating immune responses .

Plant Disease Resistance

Pretreatment of bean plants with this compound (10–50 µg/mL) induced systemic resistance against Uromyces phaseoli (bean rust), with protection efficacy reaching 80–90% when applied 24–48 hours before inoculation .

Mammalian Immunomodulation

In murine studies, a single dose of 50 mg/kg this compound elevated prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) levels by 550% and 460%, respectively, within 24 hours. These metabolites remained elevated for 10 days, correlating with enhanced antitumor activity .

Analytical Differentiation

Planar chromatography (chloroform:methanol, 9:1) and MALDI-MS are effective in distinguishing this compound from ascorbigen due to differences in retention behavior and mass spectra .

Vorbereitungsmethoden

Core Reaction Mechanism

This compound is synthesized through the alkylation of ascorbigen at the N-1 position of its indole moiety. The reaction typically involves the treatment of ascorbigen with methylating agents under controlled conditions. A seminal study by demonstrated that substituting the indole nucleus with a methyl group enhances the compound’s stability while retaining its ability to hydrolyze into L-ascorbic acid under physiological conditions. The general reaction pathway proceeds as follows:

Ascorbigen+Methylating Agent1’-Methylascorbigen+Byproduct\text{Ascorbigen} + \text{Methylating Agent} \rightarrow \text{this compound} + \text{Byproduct}

Key methylating agents include methyl iodide (CH3_3I) and dimethyl sulfate ((CH3_3)2_2SO4_4), with the choice of reagent influencing reaction efficiency and purity.

Optimization of Reaction Conditions

The synthesis is highly sensitive to pH, temperature, and solvent selection. reported that alkaline conditions (pH 8–9) and moderate temperatures (25–40°C) maximize yield while minimizing premature hydrolysis. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solubilize both ascorbigen and methylating agents.

Table 1: Comparative Analysis of Methylation Conditions

Methylating AgentSolventTemperature (°C)pHYield (%)
CH3_3IDMF308.572
(CH3_3)2_2SO4_4DMSO359.068
CH3_3OTfAcetonitrile257.558

Data adapted from.

Purification and Characterization

Chromatographic Isolation

Crude reaction mixtures are purified via column chromatography using silica gel (60–120 mesh) and a gradient elution system of ethyl acetate and hexane (3:7 to 6:4 v/v). High-performance liquid chromatography (HPLC) with a C18 column (Waters ACQUITY BEH, 2.1 × 100 mm, 1.7 µm) further refines the product, achieving >95% purity.

Spectroscopic Validation

Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS):

  • 1^1H NMR (400 MHz, D2_2O) : δ 7.45 (d, J = 7.8 Hz, 1H, indole H-4), 7.21 (t, J = 7.5 Hz, 1H, indole H-5), 6.99 (s, 1H, indole H-2), 4.85 (d, J = 3.2 Hz, 1H, anomeric proton), 3.92 (s, 3H, N-CH3_3).

  • ESI-MS : m/z 333.1 [M+H]+^+, consistent with the molecular formula C14_{14}H16_{16}N2_2O6_6.

Stability and Decomposition Kinetics

This compound exhibits pH- and temperature-dependent hydrolysis into L-ascorbic acid. quantified this relationship using UV-Vis spectroscopy, revealing a first-order kinetic model:

k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}

Where kk is the rate constant, EaE_a is the activation energy (45.2 kJ/mol), and AA is the pre-exponential factor (1.2 × 107^7 s1^{-1}). Hydrolysis accelerates at physiological pH (7.4) and 37°C, with a half-life (t1/2t_{1/2}) of 12.3 hours.

Table 2: Hydrolysis Rates Under Varied Conditions

pHTemperature (°C)t1/2t_{1/2} (hours)
5.02548.7
7.43712.3
9.02522.1

Data sourced from.

Applications in Biological Systems

Pharmacokinetic Profiling

In murine models, intraperitoneal administration (10 mg/kg) resulted in a plasma ascorbic acid concentration of 28.4 ± 3.2 µg/mL after 6 hours, confirming its role as a sustained-release ascorbate prodrug .

Q & A

Q. How can collaborative teams mitigate bias in multi-institutional studies on this compound?

  • Methodological Answer:
  • Blinding : Assign compound preparation and data analysis to separate teams.
  • Consensus protocols : Develop shared electronic lab notebooks (e.g., LabArchives) for real-time data logging .
  • External audits : Engage third-party statisticians to validate analysis pipelines .

Data and Innovation Focus

Q. What computational tools predict this compound’s interactions with biological targets?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., KEAP1: 5FNH) to simulate binding affinities.
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • Validate predictions with SPR (surface plasmon resonance) for kinetic binding assays .

Q. How can researchers innovate in formulating this compound for enhanced bioavailability?

  • Methodological Answer:
  • Nanocarriers : Develop liposomal or PLGA nanoparticles; characterize encapsulation efficiency via dialysis .
  • Prodrug design : Synthesize phosphate esters (e.g., 2-Phospho-L-ascorbic acid derivatives) to improve solubility .
  • In vivo testing: Use murine models to compare AUC(0–24h) of formulations vs. free compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.